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molecular formula C10H11IO3 B1387219 Methyl 5-iodo-2-methoxy-4-methylbenzoate CAS No. 914225-32-4

Methyl 5-iodo-2-methoxy-4-methylbenzoate

Cat. No. B1387219
M. Wt: 306.1 g/mol
InChI Key: NPCVNRLZZVVKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362236B2

Procedure details

A methanol solution (28 ml) of 2-methoxy-4-methylbenzoic acid methyl ester (1.2 g, 7.0 mmol) obtained in Step 1 above, silver trifluoromethanesulfonate (2.0 g, 7.8 mmol), and iodine (2.0 g, 7.8 mmol) was stirred at room temperature for 1.5 hour. The reaction solution was concentrated under reduced pressure. The resulting pale yellow solid was separated by filtration, and washed with ethyl acetate (300 ml). The washing solution was sequentially washed with 5% aqueous sodium thiosulfate solution (100 ml), and a saturated aqueous sodium chloride solution (100 ml). Then, the solution was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=2:1) to yield 5-iodo-2-methoxy-4-methylbenzoic acid methyl ester (1.9 g) as a pale yellow solid material.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
silver trifluoromethanesulfonate
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH3:12].[I:14]I>FC(F)(F)S([O-])(=O)=O.[Ag+].CO>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:14])[C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C)OC)=O
Name
Quantity
2 g
Type
reactant
Smiles
II
Name
silver trifluoromethanesulfonate
Quantity
2 g
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]
Name
Quantity
28 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting pale yellow solid was separated by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (300 ml)
WASH
Type
WASH
Details
The washing solution was sequentially washed with 5% aqueous sodium thiosulfate solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)I)C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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